2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoxaline-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and molecular biology.
Scientific Research Applications
Anticancer and Radioprotective Activities
The research into benzenesulfonamide derivatives, such as 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide, has shown promising results in the field of anticancer and radioprotective agents. Novel quinolines synthesized from benzenesulfonamide have been evaluated for their in vitro anticancer activity, with certain compounds displaying significant cytotoxic activities compared to reference drugs like doxorubicin. Additionally, some derivatives have shown in vivo radioprotective activities against γ-irradiation in mice, highlighting their potential in cancer therapy and radiation protection (Ghorab et al., 2008).
Antimicrobial Applications
The synthesis of quinoline clubbed with sulfonamide moiety has led to new compounds with strong antimicrobial properties. These compounds have been tested for their antimicrobial activity, showing high effectiveness against Gram-positive bacteria. The study suggests their potential as novel antimicrobial agents, contributing to the development of new treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Sensing and Detection Applications
The development of organic molecule-based sensors utilizing benzenesulfonamide derivatives has opened new avenues in the detection of various analytes. One such sensor demonstrated capabilities for fluorescent moisture detection, smartphone-assisted colorimetric phosgene recognition, and the discrimination of divalent (Cu2+) and trivalent (Fe3+) ions. This multifaceted application showcases the potential of benzenesulfonamide derivatives in environmental monitoring, chemical warfare agent detection, and analytical chemistry (Kaushik et al., 2021).
Enzyme Inhibition and Molecular Docking Studies
Recent studies have explored the structural properties of potent human carbonic anhydrase inhibitors bearing benzenesulfonamide moieties. These compounds have shown remarkable inhibition for specific isoforms of carbonic anhydrase, a crucial enzyme involved in various physiological processes. The research underscores the therapeutic potential of these compounds in treating diseases where enzyme inhibition is beneficial, supported by molecular docking studies to understand their mechanism of action (Buemi et al., 2019).
properties
IUPAC Name |
2,4-dimethyl-N-[3-(propylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIOKASILYBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.